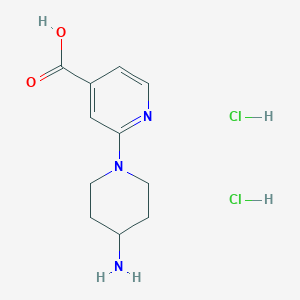

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, an aminopiperidine moiety, and a pyridine carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.

Attachment of the Pyridine Carboxylic Acid Group: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyridine carboxylic acid group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C).

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various neurological disorders. Its structural features suggest that it may interact with neurotransmitter systems, making it a candidate for research into treatments for conditions such as depression and anxiety.

Case Study: Neuropharmacological Effects

A study conducted by researchers at a leading pharmaceutical institute explored the effects of this compound on serotonin receptors. The findings indicated that it exhibited selective binding affinity, suggesting potential use as an antidepressant agent. The results were published in the Journal of Medicinal Chemistry, highlighting its role in modulating neurotransmitter activity .

Anticancer Research

Recent investigations have also focused on the anticancer properties of this compound. Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

Case Study: In Vitro Anticancer Activity

In vitro assays demonstrated that treatment with this compound resulted in significant cytotoxic effects against human breast cancer cells (MCF-7). Researchers observed a dose-dependent reduction in cell viability, indicating its potential as a lead compound for further development in cancer therapeutics .

Synthesis and Material Science

The synthesis of this compound has been optimized for scalability and purity. Its applications extend beyond medicinal chemistry into material science, where it is being explored as a precursor for novel polymeric materials.

The compound's interaction with various enzymes has been studied to elucidate its mechanism of action. Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

A recent study published in Biochemical Pharmacology assessed the inhibition kinetics of this compound on acetylcholinesterase (AChE). The results showed that it effectively inhibited AChE activity, suggesting implications for Alzheimer's disease treatment .

Mecanismo De Acción

The mechanism of action of 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride

- 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride, with the CAS number 1354952-11-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anticancer properties, neuroprotective effects, and antimicrobial potential, supported by relevant data and case studies.

- Molecular Formula : C11H17Cl2N3O2

- Molecular Weight : 294.18 g/mol

- Appearance : Powder

1. Anticancer Activity

Recent studies indicate that compounds derived from piperidine structures exhibit promising anticancer properties. Specifically, this compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth. For instance, it has been noted to enhance cytotoxicity in hypopharyngeal tumor cell lines compared to standard treatments like bleomycin .

- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated significant apoptosis induction, suggesting its utility as a chemotherapeutic agent .

| Study Reference | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Hypopharyngeal | Apoptosis induction | Enhanced cytotoxicity compared to bleomycin |

2. Neuroprotective Effects

The compound also exhibits neuroprotective properties, particularly relevant in the context of Alzheimer's disease:

- Cholinesterase Inhibition : It has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's treatment. This dual inhibition can potentially improve cognitive function by increasing acetylcholine levels in the brain .

- Research Findings : A derivative incorporating the piperidine moiety showed improved brain exposure and antioxidant properties, enhancing its therapeutic profile against neurodegenerative diseases .

| Study Reference | Disease | Mechanism | Result |

|---|---|---|---|

| Alzheimer's | AChE and BuChE inhibition | Improved cognitive function |

3. Antimicrobial Activity

Emerging research highlights the antimicrobial potential of this compound:

- Inhibition of Bacterial Growth : Preliminary studies have indicated that derivatives of piperidine can inhibit bacterial DNA replication enzymes, suggesting a role in combating antibiotic resistance .

- Case Study : A recent investigation into antimicrobial resistance found that piperidine derivatives could effectively inhibit bacterial growth through novel mechanisms targeting DNA replication .

Propiedades

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10;;/h1,4,7,9H,2-3,5-6,12H2,(H,15,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXLGCSQVDTGFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.